molecular formula C14H21F3N4O2 B2570599 Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate CAS No. 2248409-69-8

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate

Cat. No.: B2570599
CAS No.: 2248409-69-8
M. Wt: 334.343
InChI Key: HKKQUWVGKVQRFC-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrazole ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting from the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. One common method involves the reaction of 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can lead to the formation of amines .

Scientific Research Applications

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperidine and pyrazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[1-piperidin-4-yl-5-methylpyrazol-4-yl]carbamate
  • Tert-butyl N-[1-piperidin-4-yl-5-phenylpyrazol-4-yl]carbamate

Uniqueness

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O2/c1-13(2,3)23-12(22)20-10-8-19-21(11(10)14(15,16)17)9-4-6-18-7-5-9/h8-9,18H,4-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKQUWVGKVQRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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